molecular formula C14H17ClN2O3 B2388565 N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-cyclopropyloxalamide CAS No. 2034467-10-0

N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-cyclopropyloxalamide

Cat. No.: B2388565
CAS No.: 2034467-10-0
M. Wt: 296.75
InChI Key: LQXMKNRNXSXMBK-UHFFFAOYSA-N
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Description

N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-cyclopropyloxalamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a chlorophenyl group, a hydroxypropyl chain, and a cyclopropyloxalamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-cyclopropyloxalamide typically involves multiple steps, starting with the preparation of the chlorophenyl and hydroxypropyl intermediates. These intermediates are then coupled with cyclopropyloxalamide under controlled conditions. Common reagents used in the synthesis include chlorinating agents, reducing agents, and coupling reagents. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction scalability, and waste management.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-cyclopropyloxalamide undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chlorophenyl group can be reduced to form different substituted phenyl derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield ketones, while nucleophilic substitution of the chlorophenyl group can produce various substituted phenyl derivatives.

Scientific Research Applications

N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-cyclopropyloxalamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-cyclopropyloxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-cyclopropylcarboxamide
  • N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-cyclopropylurea

Uniqueness

N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-cyclopropyloxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-N'-cyclopropyloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3/c15-10-3-1-2-9(8-10)12(18)6-7-16-13(19)14(20)17-11-4-5-11/h1-3,8,11-12,18H,4-7H2,(H,16,19)(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXMKNRNXSXMBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NCCC(C2=CC(=CC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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